molecular formula C9H14O3 B1610838 Methyl 3-oxocycloheptanecarboxylate CAS No. 37746-13-7

Methyl 3-oxocycloheptanecarboxylate

Cat. No.: B1610838
CAS No.: 37746-13-7
M. Wt: 170.21 g/mol
InChI Key: KNOYEWHQWMVNPM-UHFFFAOYSA-N
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Description

Methyl 3-oxocycloheptanecarboxylate (MOCC) is a versatile compound that finds application in various fields such as organic synthesis, medicinal chemistry, and material science. MOCC is a cyclic ketone that has a seven-membered ring with a carbonyl group attached to it. The compound is synthesized using various methods, and its mechanism of action is well studied.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-oxocycloheptanecarboxylate is utilized in various synthetic and chemical reactions. For instance, it serves as a dienophile and photoreagent in synthesizing specific 3-oxocyclohexene carboxylic acids, as demonstrated in the Birch reduction of m-anisic acid (Webster & Silverstein, 1987). Additionally, its derivatives have been explored in photochemical reactions, such as the photocyclization of methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate (Anklam, Lau, & Margaretha, 1985).

Conformational Studies

Conformational studies of related compounds, such as cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, provide insights into the structural dynamics of these molecules. These studies have identified the presence of conversion isomers and have investigated their conformations (Batuev et al., 1959).

Enantioselective Synthesis

The enantioselective synthesis using this compound derivatives is a significant area of research. Techniques such as phase-transfer catalysis have been employed to create biologically active compounds with chiral backbones, such as methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate (Wang, Zhao, Xue, & Chen, 2018).

C-H Activation and Catalysis

The compound is also involved in C-H activation and catalysis studies. Palladium-catalyzed methylation and arylation of C-H bonds in simple carboxylic acids, including derivatives of this compound, have been reported (Giri et al., 2007).

DNA Binding Agents

This compound derivatives have been synthesized as DNA minor groove binding agents. These compounds exhibit selective DNA binding and have implications in molecular biology and medicinal chemistry (Iyer et al., 2013).

Properties

IUPAC Name

methyl 3-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-4-2-3-5-8(10)6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOYEWHQWMVNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519657
Record name Methyl 3-oxocycloheptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37746-13-7
Record name Methyl 3-oxocycloheptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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